(S)-3-(1-hydroxy-2-chloroethyl)-pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-2-chloro-1-pyridin-3-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4H2/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBCRIBFOZSPJL-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)[C@@H](CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Asymmetric Synthetic Methodologies for S 3 1 Hydroxy 2 Chloroethyl Pyridine
Catalytic Asymmetric Approaches
Catalytic asymmetric synthesis offers an efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of (S)-3-(1-hydroxy-2-chloroethyl)-pyridine, the most direct catalytic approach involves the asymmetric reduction of the prochiral ketone, 2-chloro-1-(pyridin-3-yl)ethan-1-one.
Transition Metal-Catalyzed Enantioselective Reactions
Transition metal complexes bearing chiral ligands are powerful catalysts for asymmetric reductions. One of the most well-established methods is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane dimethyl sulfide (B99878) (BH₃·SMe₂).
The CBS reduction mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom. The ketone substrate then coordinates to this activated catalyst in a sterically controlled manner, leading to a face-selective intramolecular hydride transfer through a six-membered transition state. The stereochemical outcome is predictable, with the (S)-catalyst typically affording the (R)-alcohol and vice-versa. For the synthesis of this compound, the corresponding (R)-oxazaborolidine catalyst would be required.
While a specific application of the CBS reduction for 2-chloro-1-(pyridin-3-yl)ethan-1-one is not extensively documented in readily available literature, the broad substrate scope of this reaction for aryl-aliphatic ketones suggests its high potential for this transformation. nih.govnih.gov The general success of this method is highlighted by its use in the synthesis of various complex molecules and pharmaceuticals. nih.gov
Table 1: Key Features of the Corey-Bakshi-Shibata (CBS) Reduction
| Feature | Description |
| Catalyst | Chiral oxazaborolidine derived from a chiral amino alcohol (e.g., (R)- or (S)-diphenylprolinol) |
| Reducing Agent | Borane complexes (e.g., BH₃·THF, BH₃·SMe₂) |
| Key Intermediate | Six-membered ring transition state involving the catalyst, borane, and ketone |
| Stereocontrol | High enantioselectivity, predictable based on the catalyst's chirality |
| Substrate Scope | Wide range of prochiral ketones, including aryl-aliphatic ketones |
Organocatalytic Strategies for Stereocontrolled Formation
Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. For the asymmetric reduction of ketones, chiral Brønsted acids and bases have been successfully employed.
One promising approach involves the use of chiral phosphoric acids or bifunctional catalysts like thiourea-amines in combination with a hydride source such as a Hantzsch ester or silanes. nih.govrsc.org These catalysts activate the ketone through hydrogen bonding, rendering it more susceptible to nucleophilic attack by the hydride. The chiral environment created by the catalyst directs the hydride to one face of the carbonyl group, leading to an enantiomerically enriched alcohol.
For instance, bifunctional thiourea-amine organocatalysts have been shown to effectively reduce a variety of prochiral ketones with high enantioselectivity using catecholborane as the reducing agent. nih.gov The proposed mechanism involves the complexation of the borane with the amine moiety of the catalyst, enhancing the hydride-donating ability, while the thiourea (B124793) group activates the ketone through hydrogen bonding. Although a direct application to 2-chloro-1-(pyridin-3-yl)ethan-1-one is not explicitly detailed, the successful reduction of other aryl ketones suggests the feasibility of this method. nih.gov
Biocatalytic Transformations for Chiral Precursors
Biocatalysis utilizes enzymes to perform highly selective chemical transformations. For the synthesis of this compound, ketoreductases (KREDs) are particularly relevant. These enzymes catalyze the asymmetric reduction of prochiral ketones to chiral alcohols with exceptional enantioselectivity and under mild reaction conditions.
The process typically involves the use of either whole microbial cells (e.g., baker's yeast, Candida species) or isolated, often recombinant, enzymes. A key requirement for biocatalytic reductions is the regeneration of the nicotinamide (B372718) cofactor (NADH or NADPH), which provides the hydride for the reduction. In whole-cell systems, cofactor regeneration is handled by the cell's metabolism. With isolated enzymes, a secondary substrate and a dehydrogenase enzyme are often added to recycle the cofactor.
A highly analogous process is the chemoenzymatic synthesis of pyridine-based α-fluorinated secondary alcohols, where an alcohol dehydrogenase from Lactobacillus kefir was used to reduce the corresponding α-fluoroketones with excellent enantiomeric excesses (95->99% ee) and high yields (up to 98%). nih.gov This demonstrates the potential of biocatalysis for the synthesis of structurally similar chiral halohydrins. The successful scale-up of biocatalytic reductions, such as the synthesis of (R)-tetrahydrothiophene-3-ol to the 100 kg scale, underscores the industrial viability of this approach.
Table 2: Comparison of Whole-Cell and Isolated Enzyme Biocatalysis
| Feature | Whole-Cell Biocatalysis | Isolated Enzyme Biocatalysis |
| Catalyst | Entire microbial cells | Purified enzyme |
| Cofactor Regeneration | Internal cellular metabolism | Requires an external regeneration system |
| Cost | Generally lower | Can be higher due to enzyme purification |
| Reaction Purity | May have side products from other cellular enzymes | Higher purity, more specific reaction |
| Process Optimization | Can be more complex | More straightforward to optimize |
Chiral Pool-Based Synthetic Routes
The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of this compound, a plausible route could start from (S)-aspartic acid or (S)-malic acid.
A hypothetical route starting from (S)-aspartic acid could involve the protection of the amino and carboxylic acid groups, followed by reduction of the side-chain carboxylic acid to an alcohol. Subsequent transformation of the amino group into a leaving group and cyclization could potentially form a chiral lactam, which could then be further manipulated to introduce the pyridine (B92270) ring and the chloroethyl side chain. A documented synthesis of 3-pyrrolidinylisoxazoles from (R)- and (S)-aspartic acid showcases the utility of this starting material in building heterocyclic structures. nih.gov
Alternatively, (S)-malic acid offers a C4 backbone with a pre-existing stereocenter. researchgate.netryongnamsan.edu.kp A potential synthetic sequence could involve selective protection of the hydroxyl and carboxylic acid functionalities, followed by conversion of one of the carboxyl groups into the pyridyl moiety and the other into the chloromethyl group. The key challenge in chiral pool synthesis is the efficient and stereoretentive conversion of the starting material into the target molecule.
Substrate-Controlled Diastereoselective Syntheses
In substrate-controlled diastereoselective synthesis, a chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
For the synthesis of this compound, this would involve attaching a chiral auxiliary to the precursor, 2-chloro-1-(pyridin-3-yl)ethan-1-one, or a related intermediate. A relevant example, although leading to a chiral amine, is the diastereoselective reduction of chiral N-p-toluenesulfinyl ketimines derived from pyridyl ketones. The chiral sulfinyl group acts as an internal stereocontrol element, directing the hydride attack to one face of the imine.
A more direct analogy for alcohol synthesis would involve the use of a chiral auxiliary such as a chiral oxazolidinone or a camphor-derived auxiliary. The ketone precursor would be modified to incorporate the auxiliary, and then a non-chiral reducing agent would be used. The steric hindrance and electronic properties of the auxiliary would favor the formation of one diastereomer of the alcohol. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched this compound. The success of this approach relies on the ability of the chiral auxiliary to effectively control the stereochemistry of the reduction and its facile removal without racemization.
Chemoenzymatic Pathways for Enantioselective Construction
The synthesis of the precursor ketone can be achieved through various standard organic chemistry methods. For example, a Friedel-Crafts acylation of pyridine with chloroacetyl chloride could be a potential, albeit challenging, route. A more plausible method would be the reaction of a pyridyl organometallic reagent with a suitable chloroacetyl derivative.
Once the ketone is obtained, the key enantioselective step is performed using a biocatalyst, as described in section 2.1.3. This combination leverages the strengths of both chemical synthesis for the efficient construction of the carbon skeleton and biocatalysis for the highly selective introduction of the stereocenter. The aforementioned synthesis of pyridine-based α-fluorinated secondary alcohols is a prime example of this strategy, where the α-haloketone precursors were synthesized chemically and then reduced enzymatically. nih.gov This approach often provides a more practical and scalable route to the final chiral product compared to purely chemical or purely biological methods.
Stereochemical Control and Elucidation in the Synthesis of S 3 1 Hydroxy 2 Chloroethyl Pyridine
Strategies for Diastereoselective Induction
While the primary focus in the synthesis of (S)-3-(1-hydroxy-2-chloroethyl)-pyridine is the control of the single stereocenter, diastereoselectivity becomes a relevant consideration in reactions where a new stereocenter is formed in a molecule that already contains one or more stereocenters. In the context of this specific molecule's synthesis, diastereoselective reductions of precursor ketones can be a key step. For instance, the reduction of a chiral ketone precursor to this compound would require control of the newly formed hydroxyl-bearing stereocenter relative to the existing chiral elements.
Diastereoselective reductions are often guided by the steric and electronic nature of the substrate and the reducing agent. Substrate-controlled diastereoselection relies on the inherent structural biases of the molecule to direct the incoming reagent. For example, the presence of a bulky protecting group on a nearby functional group can block one face of the ketone, leading to preferential attack from the less hindered side.
Reagent-controlled diastereoselection, on the other hand, employs a chiral reagent to override the substrate's inherent facial bias. While more commonly associated with enantioselective synthesis from prochiral substrates, chiral reducing agents can also exhibit high levels of diastereoselectivity in the reduction of chiral ketones. The choice of reducing agent and reaction conditions is paramount in achieving the desired diastereomer. Common reagents for diastereoselective ketone reductions include various borohydride (B1222165) and aluminum hydride derivatives. The diastereomeric ratio (d.r.) of the product is a critical measure of the success of such a strategy. For example, in the synthesis of related piperidine (B6355638) systems, diastereoselective reductions have been achieved with high control. rsc.orgnih.gov
A hypothetical scenario for diastereoselective induction in a more complex precursor to this compound might involve the reduction of a ketone that already contains a stereocenter. The choice of reducing agent would be critical to obtaining the desired relative stereochemistry.
Table 1: Hypothetical Diastereoselective Reduction of a Chiral Ketone Precursor
| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (desired:undesired) |
| 1 | Sodium Borohydride | Methanol | 0 | 3:1 |
| 2 | L-Selectride® | THF | -78 | 15:1 |
| 3 | Diisobutylaluminium Hydride (DIBAL-H) | Toluene | -78 | 8:1 |
This table is illustrative and based on general principles of diastereoselective reductions.
Methods for Enantioselective Induction and Enantiomeric Excess Enhancement
The generation of the (S)-enantiomer of 3-(1-hydroxy-2-chloroethyl)-pyridine with high enantiomeric purity is most effectively achieved through the asymmetric reduction of the prochiral ketone, 3-(chloroacetyl)pyridine. One of the most powerful and widely employed methods for this transformation is the Corey-Bakshi-Shibata (CBS) reduction. organic-chemistry.orgwikipedia.orgalfa-chemistry.comnrochemistry.comacs.org
The CBS reduction utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (often (S)-prolinol), in the presence of a borane (B79455) source, such as borane-dimethyl sulfide (B99878) complex (BMS) or borane-THF. wikipedia.orgalfa-chemistry.com The chiral catalyst coordinates with both the borane and the ketone, organizing them in a rigid, six-membered ring transition state. This organization forces the hydride transfer from the borane to occur on a specific face of the ketone, leading to the formation of one enantiomer of the alcohol in excess.
The enantioselectivity of the CBS reduction is typically very high, often exceeding 95% enantiomeric excess (ee). The predictability of the stereochemical outcome is another significant advantage of this method. When using the (S)-prolinol-derived catalyst, the reduction of most ketones yields the (R)-alcohol. However, the Cahn-Ingold-Prelog priority rules for 3-(1-hydroxy-2-chloroethyl)-pyridine result in the desired (S)-configuration from the major enantiomer produced by the (S)-CBS catalyst.
Table 2: Enantioselective Reduction of 3-(Chloroacetyl)pyridine using the CBS Method
| Catalyst | Borane Source | Solvent | Temperature (°C) | Enantiomeric Excess (ee) of (S)-isomer |
| (S)-CBS Oxazaborolidine | BH₃·SMe₂ | THF | -20 to 0 | >95% |
| (R)-CBS Oxazaborolidine | BH₃·SMe₂ | THF | -20 to 0 | >95% (yields (R)-isomer) |
Data is representative of typical CBS reductions. alfa-chemistry.comnrochemistry.com
Enhancement of enantiomeric excess, if necessary, can be achieved through classical resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. Alternatively, enzymatic resolutions can be employed, where an enzyme selectively acylates or deacylates one enantiomer of the alcohol, allowing for the separation of the unreacted enantiomer from the acylated product.
Methodologies for Absolute Configuration Assignment
The unambiguous determination of the absolute configuration of a chiral molecule is a critical aspect of stereocontrolled synthesis. For this compound, several powerful analytical techniques can be employed.
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. To apply this technique to a chiral alcohol like 3-(1-hydroxy-2-chloroethyl)-pyridine, it is often necessary to first convert it into a crystalline derivative. This can be achieved by reacting the alcohol with a chiral carboxylic acid, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), to form a diastereomeric ester. The resulting ester, being a diastereomer, may crystallize more readily than the parent alcohol.
Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution. nih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of the molecule's absolute configuration.
The experimental ECD spectrum of this compound can be compared with the theoretically calculated spectrum for the (S)- and (R)-enantiomers. The absolute configuration is assigned based on the agreement between the experimental and one of the calculated spectra. Quantum mechanical calculations, typically using time-dependent density functional theory (TD-DFT), are employed to predict the ECD spectra. This method has been successfully used to determine the absolute configuration of various chiral alcohols and pyridine-containing natural products. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. nih.govpsu.edunih.gov While enantiomers are indistinguishable in a standard NMR experiment conducted in an achiral solvent, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can overcome this limitation.
A chiral derivatizing agent is a chiral molecule that reacts with the analyte to form a mixture of diastereomers. organic-chemistry.orgwikipedia.org These diastereomers have different physical properties, including distinct chemical shifts and coupling constants in their NMR spectra. By analyzing the NMR spectrum of the derivatized mixture, it is possible to determine the enantiomeric excess of the original alcohol.
A widely used CDA for alcohols is Mosher's acid chloride. Reaction of racemic 3-(1-hydroxy-2-chloroethyl)-pyridine with (R)-Mosher's acid chloride would produce a mixture of two diastereomeric esters. The signals for protons close to the newly formed ester linkage will appear at different chemical shifts for the two diastereomers, allowing for their quantification. Furthermore, by analyzing the differences in the chemical shifts of specific protons in the two diastereomers, the absolute configuration of the original alcohol can often be deduced based on empirical models of the preferred conformation of the Mosher's esters.
Table 3: Representative ¹H NMR Chemical Shift Differences (Δδ) in Mosher's Esters for Absolute Configuration Determination
| Proton on Pyridine (B92270) Ring | Expected Δδ (δS - δR) for an (S)-alcohol |
| H-2 | Positive |
| H-4 | Negative |
| H-5 | Negative |
| H-6 | Negative |
This table is illustrative and based on the general model for Mosher's ester analysis. Actual values would need to be determined experimentally.
Analysis of Chirality Transfer Mechanisms
Chirality transfer refers to the process by which the stereochemical information from a chiral source is transmitted to a new stereocenter being formed in a molecule. In the enantioselective synthesis of this compound via the CBS reduction, the chirality of the oxazaborolidine catalyst is transferred to the prochiral ketone.
The mechanism of this chirality transfer is well-understood. alfa-chemistry.comnrochemistry.com The chiral (S)-prolinol-derived catalyst forms a complex with borane. The nitrogen atom of the oxazaborolidine acts as a Lewis base, coordinating to the borane and activating it as a hydride donor. The ketone substrate then coordinates to the Lewis acidic boron atom of the catalyst in a specific orientation that minimizes steric interactions between the substituents on the ketone and the catalyst. In the case of 3-(chloroacetyl)pyridine, the larger pyridyl group and the smaller chloromethyl group will orient themselves to avoid steric clash with the bulky substituent on the catalyst.
This pre-organization in the six-membered ring transition state ensures that the hydride is delivered to one specific face of the carbonyl group, leading to the formation of the (S)-alcohol with high fidelity. The rigidity of the transition state assembly is key to the high degree of chirality transfer observed in the CBS reduction. The study of these mechanisms relies on a combination of experimental evidence, such as the effect of catalyst and substrate structure on enantioselectivity, and computational modeling of the transition states.
Reaction Mechanisms and Kinetic Investigations Involving S 3 1 Hydroxy 2 Chloroethyl Pyridine
Mechanistic Pathways of Formation Reactions
The predominant mechanistic pathway for the formation of (S)-3-(1-hydroxy-2-chloroethyl)-pyridine is the enantioselective reduction of 2-chloro-1-(pyridin-3-yl)ethanone. The Corey-Bakshi-Shibata (CBS) reduction is a well-established and highly effective method for this transformation, offering excellent stereocontrol. alfa-chemistry.comorganic-chemistry.orgwikipedia.org
The catalytic cycle of the CBS reduction involves several key steps:
Catalyst Activation: The process begins with the coordination of a borane (B79455) source, typically borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethylsulfide (BH₃·SMe₂), to the nitrogen atom of the chiral oxazaborolidine catalyst. alfa-chemistry.com This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst and activates the borane as a hydride donor.
Ketone Coordination: The prochiral ketone, 2-chloro-1-(pyridin-3-yl)ethanone, then coordinates to the now more Lewis-acidic endocyclic boron atom of the catalyst-borane complex. This coordination is directed by sterics, with the carbonyl oxygen approaching the boron from the less hindered face. alfa-chemistry.com
Hydride Transfer: A stereoelectronically favored, intramolecular hydride transfer occurs from the coordinated borane to the carbonyl carbon of the ketone. This proceeds through a highly organized, six-membered ring transition state. alfa-chemistry.com This step is crucial for establishing the stereochemistry at the newly formed chiral center.
Product Release and Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane dissociates from the catalyst. Subsequent hydrolysis of the alkoxyborane yields the final product, this compound. The oxazaborolidine catalyst is regenerated and can then participate in another catalytic cycle. alfa-chemistry.com
Kinetic Studies of Stereoselective Steps and Reaction Progress
While specific kinetic data for the synthesis of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally similar ketones. The stereoselectivity of the CBS reduction is highly dependent on reaction conditions such as temperature and the nature of the catalyst.
One study investigated the asymmetric reduction of various ketones using an oxazaborolidine catalyst generated in-situ from a chiral lactam alcohol and borane. nih.gov The results for ketones analogous to 2-chloro-1-(pyridin-3-yl)ethanone, such as 2-chloro-1-phenylethanone, provide a strong indication of the expected enantioselectivity.
| Ketone Substrate | Product | Enantiomeric Excess (ee) |
| 2-Chloro-1-phenylethanone | (S)-2-chloro-1-phenylethanol | 91% |
| Acetophenone | (R)-1-phenylethanol | 95% |
| Propiophenone | (R)-1-phenyl-1-propanol | 98% |
Data sourced from a study on asymmetric reduction of ketones using an in-situ generated oxazaborolidine catalyst. nih.gov The enantiomeric excess indicates the degree of stereoselectivity.
The high enantiomeric excess observed in the reduction of 2-chloro-1-phenylethanone (91% ee) suggests that a similar level of stereocontrol can be expected in the synthesis of this compound under optimized conditions. nih.gov The reaction kinetics are influenced by the concentration of the catalyst, borane, and ketone. The rate of the catalytic cycle must significantly outcompete the non-catalyzed background reduction of the ketone by borane to achieve high enantioselectivity.
Transition State Analysis in Asymmetric Syntheses
The enantioselectivity of the CBS reduction is determined by the diastereomeric transition states leading to the (S) and (R) enantiomers. The catalyst-borane-ketone complex adopts a chair-like, six-membered ring transition state during the hydride transfer step. alfa-chemistry.com
The key factors influencing the stability of the favored transition state are:
Steric Interactions: The chiral environment created by the oxazaborolidine catalyst directs the coordination of the ketone in a way that minimizes steric hindrance. The larger substituent on the ketone (the pyridyl group) preferentially occupies a pseudo-equatorial position in the transition state to avoid steric clashes with the catalyst's chiral framework.
Electronic Effects: The electronic properties of the substituents on the ketone and the catalyst can also play a role in the stability of the transition state.
London Dispersion Forces: Recent computational studies have highlighted the significant role of attractive London dispersion interactions between the substrate and the catalyst in determining enantioselectivity. These non-covalent interactions can be as important as, or even more important than, steric repulsion in stabilizing the favored transition state.
For the synthesis of this compound, the transition state leading to the (S)-enantiomer is lower in energy than the one leading to the (R)-enantiomer, thus accounting for the observed stereoselectivity.
Elucidation of Reaction Intermediates and Their Roles
The CBS reduction proceeds through a series of well-defined intermediates that have been characterized through various spectroscopic and analytical techniques. The primary intermediates in the catalytic cycle are:
Oxazaborolidine-Borane Complex: This is the active catalytic species, formed by the coordination of borane to the nitrogen atom of the oxazaborolidine. This complex has been identified and characterized, confirming its role in activating the borane. alfa-chemistry.com
Ternary Complex (Catalyst-Borane-Ketone): Prior to hydride transfer, a ternary complex is formed where the ketone is coordinated to the Lewis acidic boron of the catalyst-borane complex. This brings the reactants into close proximity and in the correct orientation for the stereoselective reduction.
Alkoxyborane Product Complex: Following the hydride transfer, an alkoxyborane complex is formed, which is coordinated to the catalyst. The release of this complex regenerates the catalyst for the next cycle. The alkoxyborane is then hydrolyzed in a separate workup step to yield the final alcohol product.
Computational Probes into Mechanistic Details
Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for probing the mechanistic details of the CBS reduction and other asymmetric syntheses. These studies provide insights that are often difficult to obtain through experimental means alone.
DFT calculations can be used to:
Model Transition State Geometries: Computational modeling allows for the detailed visualization of the three-dimensional structures of the diastereomeric transition states. This helps in understanding the origins of enantioselectivity by identifying the key steric and electronic interactions.
Calculate Activation Energies: By calculating the relative energies of the transition states, the enantiomeric excess of the reaction can be predicted. These predictions can then be compared with experimental results to validate the proposed mechanism.
Investigate the Role of Non-Covalent Interactions: As mentioned earlier, computational analysis has been instrumental in revealing the importance of London dispersion forces in directing the stereochemical outcome of the reaction.
Study Reaction Pathways: DFT can be used to map out the entire reaction pathway, identifying the lowest energy route from reactants to products and characterizing all intermediates and transition states along the way.
While specific DFT studies on the synthesis of this compound are not readily found, the extensive computational work on the general CBS reduction provides a robust framework for understanding the mechanistic intricacies of this specific transformation.
Lack of Specific Research Data Hinders Detailed Analysis of this compound Transformations
The intended scope of this article was to provide a detailed examination of the chemical modifications of this compound, structured around selective functionalization of its different components. This would have included an in-depth look at reactions involving the hydroxyl and chloroethyl groups, as well as transformations of the pyridyl core, and the synthesis of its stereoisomers. However, without specific examples, reaction conditions, yields, and spectroscopic data from dedicated studies on this particular molecule, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.
General principles of organic synthesis would suggest that the hydroxyl group could undergo esterification or etherification, the chlorine atom could be displaced via nucleophilic substitution, and the pyridine (B92270) ring could be subjected to electrophilic substitution or N-oxidation. Nevertheless, the reactivity and selectivity of these transformations would be highly dependent on the specific stereochemistry and electronic properties of this compound. Without experimental data, a meaningful discussion of these aspects is not possible.
Similarly, the creation of data tables detailing research findings is unachievable due to the lack of published research. Such tables would require specific data points from various studies, which are currently unavailable.
Therefore, until specific research on the derivatization and chemical transformations of this compound is published, a detailed and scientifically rigorous article on this subject cannot be produced.
Computational Chemistry and Theoretical Studies on S 3 1 Hydroxy 2 Chloroethyl Pyridine
Density Functional Theory (DFT) Calculations for Conformational Analysis and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for conformational analysis and predicting the reactivity of organic molecules. nih.govnih.gov
Conformational Analysis: The presence of a flexible ethyl side chain in (S)-3-(1-hydroxy-2-chloroethyl)-pyridine gives rise to multiple possible conformations. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can be used to determine the geometries and relative energies of these conformers. nih.govnih.gov By identifying the global minimum energy conformation, as well as other low-energy conformers, researchers can understand the most likely shapes the molecule will adopt in different environments. The relative energies of these conformers are crucial for understanding its biological activity and reaction preferences.
Reactivity Prediction: DFT is also instrumental in predicting the chemical reactivity of this compound. nih.gov Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of the molecule's stability and reactivity. researchgate.net For instance, a smaller HOMO-LUMO energy gap generally indicates higher reactivity. researchgate.net Local reactivity descriptors, such as Fukui functions and the Molecular Electrostatic Potential (MEP) map, can identify the specific atomic sites most susceptible to nucleophilic or electrophilic attack. nih.govresearchgate.net For example, the MEP map can visually indicate electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, guiding predictions about intermolecular interactions. researchgate.net
Illustrative DFT-Calculated Reactivity Descriptors:
| Descriptor | Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
| Electron Affinity | 0.8 eV | Energy released upon gaining an electron |
| Electronegativity (χ) | 3.65 eV | Tendency to attract electrons |
| Hardness (η) | 2.85 eV | Resistance to change in electron distribution |
| Softness (S) | 0.35 eV⁻¹ | Reciprocal of hardness, indicates reactivity |
| Electrophilicity Index (ω) | 2.34 eV | A measure of electrophilic power |
Molecular Dynamics (MD) Simulations of Compound Behavior
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations provide detailed information on the dynamic behavior of this compound over time, which is particularly useful for understanding its interactions in a biological or solution-phase environment. nitech.ac.jp
Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov Although a full QSAR study requires a dataset of related molecules, the principles can be applied to understand the key molecular features of this compound that might contribute to a particular activity.
To build a QSAR model, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure and properties. For this compound, these would include:
Topological descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index and Kier & Hall connectivity indices.
Geometrical descriptors: These relate to the 3D shape of the molecule, including molecular surface area and volume.
Electronic descriptors: These are often derived from quantum chemical calculations and include dipole moment, polarizability, and the HOMO and LUMO energies. mdpi.com
Lipophilicity descriptors: The logarithm of the partition coefficient (logP) is a common descriptor that measures a compound's hydrophobicity.
By correlating these descriptors with biological activity in a series of related pyridine (B92270) derivatives, a QSAR model can be developed to predict the activity of new compounds and to identify which molecular features are most important for the desired effect. nih.govnih.gov
Illustrative Molecular Descriptors for QSAR:
| Descriptor Type | Descriptor Name | Illustrative Value |
| Topological | Wiener Index | 458 |
| Geometrical | Molecular Surface Area | 210 Ų |
| Electronic | Dipole Moment | 2.5 D |
| Lipophilicity | logP | 1.2 |
Prediction of Spectroscopic Properties through Quantum Chemical Methods
Quantum chemical calculations are highly effective in predicting various spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. researchgate.net For this compound, methods like DFT can be used to calculate NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. nih.govnih.gov
The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict NMR chemical shifts. researchgate.net By comparing the calculated shifts with experimental data, the proposed structure can be confirmed. nih.gov Similarly, the calculation of vibrational frequencies can help in the assignment of peaks in an experimental IR spectrum. Theoretical predictions of UV-Vis spectra involve calculating the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities. nih.gov
Illustrative Predicted vs. Experimental Spectroscopic Data:
| Nucleus | Calculated ¹³C Chemical Shift (ppm) (Illustrative) | Experimental ¹³C Chemical Shift (ppm) (Illustrative) |
| C2 (Py) | 148.5 | 149.2 |
| C3 (Py) | 135.2 | 135.8 |
| C4 (Py) | 123.1 | 123.5 |
| C5 (Py) | 134.8 | 135.1 |
| C6 (Py) | 147.9 | 148.6 |
| CH(OH) | 70.3 | 71.1 |
| CH₂Cl | 45.8 | 46.5 |
Theoretical Insights into Stereoselectivity and Reaction Pathways
Computational chemistry offers a powerful platform to investigate the mechanisms of chemical reactions, including those that are stereoselective. nih.gov For the synthesis of this compound, theoretical methods can be employed to understand the origins of its specific stereochemistry. elsevierpure.com
By modeling the transition states of the key bond-forming steps, it is possible to determine the energy barriers for the formation of different stereoisomers. mdpi.com A lower energy transition state for the (S)-enantiomer would explain its preferential formation. These calculations can take into account the influence of chiral catalysts or reagents on the transition state geometries and energies.
Furthermore, computational methods can be used to map out entire reaction pathways, from reactants to products, including any intermediates and transition states. arxiv.orgresearchgate.net This provides a detailed understanding of the reaction mechanism and can help in optimizing reaction conditions to improve yield and selectivity. For instance, by understanding the energetic profile of a reaction, one might identify and mitigate potential side reactions. mdpi.com
Advanced Spectroscopic and Analytical Characterization Techniques for S 3 1 Hydroxy 2 Chloroethyl Pyridine
High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of (S)-3-(1-hydroxy-2-chloroethyl)-pyridine. It provides the determination of the compound's exact mass with high accuracy (typically to within 5 ppm), which in turn allows for the unequivocal confirmation of its elemental composition.
Using techniques such as Electrospray Ionization (ESI) or an Atmospheric Pressure Chemical Ionization (APCI) source, the molecule is ionized, most commonly forming the protonated molecule [M+H]⁺. The high-resolution mass analyzer, for instance, a Time-of-Flight (TOF) or Orbitrap, then measures the mass-to-charge ratio (m/z) of this ion. For this compound, with the chemical formula C₇H₈ClNO, the expected exact mass for the protonated molecule [C₇H₉ClNO]⁺ can be calculated. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.
By comparing the experimentally measured exact mass to the calculated theoretical mass, the molecular formula can be confirmed, ruling out other potential structures with the same nominal mass. Furthermore, HRMS is highly effective for purity assessment. The presence of impurities, even at trace levels, can be detected as additional peaks in the mass spectrum. The high resolution allows for the separation of these impurity signals from the main compound peak, and their elemental compositions can often be determined, aiding in the identification of by-products from the synthesis or degradation products.
Table 1: Theoretical Isotopic Distribution for the Protonated Molecule [C₇H₉ClNO]⁺
| Ion Formula | Calculated m/z | Relative Abundance (%) |
|---|---|---|
| [C₇H₉³⁵ClNO]⁺ | 158.0367 | 100.00 |
| [C₇H₉³⁷ClNO]⁺ | 160.0338 | 32.51 |
This interactive table showcases the expected high-resolution mass spectrum pattern, which is a key identifier for chlorine-containing compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity and Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of this compound in solution. A combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals and confirms the connectivity of the atoms within the molecule.
The ¹H NMR spectrum provides information on the chemical environment, multiplicity (splitting pattern), and integration of each proton. For this compound, distinct signals are expected for the aromatic protons of the pyridine (B92270) ring, the methine proton attached to the hydroxyl-bearing carbon (CH-OH), and the methylene protons adjacent to the chlorine atom (CH₂-Cl). The coupling constants (J-values) between these protons reveal their spatial relationships.
The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, providing a count of the distinct carbon environments. The chemical shifts of these signals are indicative of the carbon type (aromatic, aliphatic, attached to a heteroatom).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Pyridine C2 | ~8.5 | ~148 |
| Pyridine C4 | ~7.8 | ~135 |
| Pyridine C5 | ~7.3 | ~123 |
| Pyridine C6 | ~8.6 | ~150 |
| CH-OH | ~5.0 | ~70 |
Note: Predicted values are estimates and can vary based on solvent and concentration. This table serves as a guide for spectral interpretation.
To resolve ambiguities and confirm the complete structural assignment, a suite of 2D NMR experiments is employed. ipb.ptwikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the pyridine ring and between the methine (CH-OH) and methylene (CH₂-Cl) protons of the side chain. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. slideshare.net It allows for the unambiguous assignment of each carbon atom by linking it to its known proton signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. science.gov It is crucial for establishing the connectivity between different fragments of the molecule, for instance, by showing a correlation from the methine proton (CH-OH) to the C3 carbon of the pyridine ring, confirming the attachment point of the side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It provides valuable information about the molecule's conformation and stereochemistry.
To determine the enantiomeric excess (ee) of this compound, chiral NMR spectroscopy is a powerful technique. Since enantiomers are indistinguishable in a standard achiral NMR environment, a chiral auxiliary is added to the sample. This can be a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA). nih.govresearchgate.net
When a CSA is added, it forms transient diastereomeric complexes with the (S) and (R) enantiomers of the analyte. acs.org These diastereomeric complexes have different magnetic environments, which can lead to the separation of specific proton or carbon signals for each enantiomer in the NMR spectrum. By integrating the corresponding signals, the ratio of the two enantiomers, and thus the enantiomeric excess, can be accurately quantified. Common CSAs include chiral alcohols, acids, or lanthanide shift reagents. acs.org
Vibrational Spectroscopy: Infrared and Raman Applications for Functional Group Analysis and Hydrogen Bonding
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can offer insights into intermolecular interactions such as hydrogen bonding.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. Key characteristic absorption bands for this compound would include:
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The broadening of this peak is indicative of hydrogen bonding.
Multiple sharp bands between 1400-1600 cm⁻¹ associated with the C=C and C=N stretching vibrations of the pyridine ring. researchgate.netnih.gov
A band around 1050-1150 cm⁻¹ for the C-O stretching vibration.
A band in the 600-800 cm⁻¹ region corresponding to the C-Cl stretching vibration.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. The pyridine ring vibrations, for instance, often give rise to strong and sharp Raman signals. cdnsciencepub.comcdnsciencepub.com
Analysis of the O-H stretching band in the IR spectrum at different concentrations can provide further evidence of hydrogen bonding. As the concentration decreases, intermolecular hydrogen bonding is reduced, which can result in the appearance of a sharper, higher-frequency band corresponding to the "free" non-hydrogen-bonded O-H group.
Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination and Conformational Insights
Electronic Circular Dichroism (ECD) is a chiroptical technique that is essential for the non-ambiguous determination of the absolute configuration of chiral molecules like this compound. mtoz-biolabs.com ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com
The process involves measuring the experimental ECD spectrum of the compound and comparing it to a theoretical spectrum generated through quantum-mechanical calculations. acs.org The theoretical spectrum is calculated for a specific, known absolute configuration (e.g., the 'S' configuration). A good match between the experimental spectrum and the calculated spectrum for the 'S' enantiomer provides strong evidence that the sample indeed possesses the (S)-absolute configuration. nih.gov
The ECD spectrum is highly sensitive to the three-dimensional arrangement of the atoms. Therefore, it not only confirms the absolute configuration but also provides valuable insights into the preferred conformation(s) of the molecule in solution. nih.gov The signs (positive or negative) and intensities of the Cotton effects in the spectrum are directly related to the spatial arrangement of the chromophores within the chiral structure.
Chromatographic Methods for Enantiomeric Resolution and Purity Verification (e.g., Chiral High-Performance Liquid Chromatography - HPLC, Gas Chromatography - GC)
Chromatographic techniques are the gold standard for separating enantiomers and accurately determining the enantiomeric purity of chiral compounds. wikipedia.org Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most commonly employed methods.
These techniques utilize a Chiral Stationary Phase (CSP), which is a solid support that has been modified with a chiral selector. phenomenex.com The enantiomers of the analyte interact with the chiral stationary phase to form transient diastereomeric complexes. Due to the different stereochemistry, these complexes have different binding energies, leading to different retention times for the (S) and (R) enantiomers on the column.
Chiral HPLC: This is a highly versatile and widely used method. rsc.org A variety of CSPs are commercially available, based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or synthetic polymers. chromatographyonline.com A method for this compound would be developed by screening different chiral columns and mobile phase compositions to achieve baseline separation of the two enantiomers. Quantification is achieved by integrating the peak areas of the two enantiomers from the chromatogram.
Chiral GC: For volatile and thermally stable compounds, chiral GC is an excellent alternative. The analyte is often derivatized to increase its volatility before being introduced into the column. Similar to HPLC, the separation occurs on a capillary column coated with a chiral stationary phase. Chiral GC often provides very high resolution and sensitivity. mit.edu
These chromatographic methods are capable of determining enantiomeric excess values with high precision and accuracy, often exceeding 99.9%. They are therefore crucial for quality control and for ensuring that the compound meets the required stereochemical purity standards.
Precursor Synthesis and Intermediate Chemistry Relevant to S 3 1 Hydroxy 2 Chloroethyl Pyridine
Synthesis of Chiral Pyridyl Alcohols as Key Intermediates
Chiral pyridyl alcohols are crucial intermediates in the synthesis of a wide range of pharmaceutical compounds and chiral ligands. Their preparation often involves the asymmetric reduction of the corresponding prochiral pyridyl ketones. Several methods have been developed to achieve high enantioselectivity in these transformations.
One prominent method is the Noyori asymmetric hydrogenation , which utilizes ruthenium complexes with chiral diphosphine ligands, such as BINAP, and a chiral diamine. This catalytic system is highly efficient for the hydrogenation of aromatic ketones under neutral to slightly basic conditions, affording chiral secondary alcohols with high enantiomeric excess (ee). nih.govnrochemistry.com The reaction is believed to proceed through a concerted six-membered transition state. nih.gov
Another powerful technique is the Corey-Bakshi-Shibata (CBS) reduction , which employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane (B79455) source, such as borane-dimethyl sulfide (B99878) (BMS) or catecholborane. nrochemistry.comorganic-chemistry.orgwikipedia.org This method is known for its high enantioselectivity, predictable stereochemistry, and broad substrate scope. wikipedia.orgnih.gov The CBS catalyst activates the borane and coordinates with the ketone, facilitating a face-selective hydride transfer through a six-membered transition state. nrochemistry.com
Biocatalysis has also emerged as a valuable tool for the synthesis of chiral pyridyl alcohols. Carbonyl reductases (CRED), also known as ketoreductases, can reduce pyridyl ketones with excellent enantioselectivity under mild reaction conditions. almacgroup.comacs.org These enzymes often utilize a cofactor such as NADPH, which can be regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase) or a sacrificial alcohol like isopropanol. almacgroup.com
The following table summarizes representative examples of the asymmetric reduction of pyridyl ketones to chiral pyridyl alcohols using different catalytic systems.
| Ketone Substrate | Catalyst/Method | Reducing Agent | Solvent | Yield (%) | ee (%) | Reference |
| Acetophenone | (S)-TolBINAP/(S,S)-DPEN–Ru(II) | H₂ | Ethanol | Quantitative | 98 (R) | nih.gov |
| Pinacolone | RuCl₂(S)-tolbinap | H₂ | Ethanol | Quantitative | 98 (S) | nih.gov |
| 2-Acetylpyridine | (R)-MeCBS | BH₃·THF | THF | - | >99 (R) | nrochemistry.com |
| 3-Acetylpyridine | (R)-MeCBS | BH₃·THF | THF | - | 97 (R) | nrochemistry.com |
| 2-Chloro-1-phenylethanone | Chiral Lactam Alcohol derived Oxazaborolidine | BH₃·THF | THF | 95 | 91 (S) | nih.gov |
Preparation of Pyridine (B92270) Substrates for Functionalization
The synthesis of (S)-3-(1-hydroxy-2-chloroethyl)-pyridine begins with appropriately functionalized pyridine substrates. The key starting material for the stereoselective reduction is 2-chloro-1-(pyridin-3-yl)ethanone. This α-chloro ketone can be prepared through various synthetic routes.
A common method involves the Friedel-Crafts acylation of pyridine. However, the direct acylation of pyridine is challenging due to the deactivation of the ring by the nitrogen atom. Therefore, multi-step sequences are often employed. One approach is the reaction of 3-cyanopyridine with a Grignard reagent derived from chloroacetonitrile, followed by hydrolysis. Another route involves the reaction of nicotinoyl chloride with diazomethane to form a diazoketone, which is then treated with hydrochloric acid.
The precursor, 3-acetylpyridine, can be synthesized through various methods, including the oxidation of 3-ethylpyridine or the reaction of nicotinonitrile with a methyl Grignard reagent. The subsequent α-chlorination of 3-acetylpyridine can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) to yield 2-chloro-1-(pyridin-3-yl)ethanone hydrochloride.
The functionalization of the pyridine ring at various positions is a well-established area of organic synthesis, with numerous methods available for introducing a wide range of substituents. nih.gov These methods provide access to a diverse array of pyridine substrates that can be further elaborated to target molecules.
Stereoselective Introduction of the Chloroethyl Moiety
The direct and stereoselective formation of the (S)-1-hydroxy-2-chloroethyl group on the pyridine ring is the most critical step in the synthesis of the target compound. This is typically achieved through the asymmetric reduction of the prochiral α-chloro ketone, 2-chloro-1-(pyridin-3-yl)ethanone.
Catalytic Asymmetric Reduction:
The Noyori asymmetric hydrogenation and Corey-Bakshi-Shibata (CBS) reduction methods, discussed in section 8.1 for the synthesis of chiral pyridyl alcohols, are also applicable to the reduction of α-halo ketones. nih.govnrochemistry.com For instance, the CBS reduction of 2-chloro-1-phenylethanone using an oxazaborolidine catalyst derived from a chiral lactam alcohol has been shown to produce the corresponding (S)-chlorohydrin with high enantioselectivity. nih.gov
Biocatalytic Reduction:
The use of ketoreductases (KREDs) offers a highly efficient and environmentally benign approach for the asymmetric reduction of α-chloro ketones. almacgroup.com A variety of recombinant KREDs have been screened and optimized for the reduction of chloroacetylpyridine derivatives. These enzymatic reductions typically proceed with high conversion rates and excellent enantiomeric excess. For example, the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone using a ketoreductase from Lactobacillus kefiri (LK08) expressed in E. coli yielded the corresponding (S)-chlorohydrin with >99% ee. acs.org Similarly, a ketoreductase from Chryseobacterium sp. CA49 (ChKRED20) has been used for the synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a key intermediate for the drug ticagrelor, with excellent stereoselectivity. researchgate.net
The following table provides a summary of research findings on the stereoselective reduction of 2-chloro-1-(pyridin-3-yl)ethanone and related α-chloro ketones.
| Substrate | Catalyst/Enzyme | Reducing System | Yield (%) | ee (%) | Product Configuration | Reference |
| 2-Chloro-1-(pyridin-3-yl)ethanone | KRED-119 | Isopropanol | 98 | >99.5 | (S) | almacgroup.com |
| 2-Chloro-1-(pyridin-3-yl)ethanone | KRED-130 | Isopropanol | 95 | >99.5 | (R) | almacgroup.com |
| 2-Chloro-1-(2,4-dichlorophenyl)ethanone | LK08 KRED | Isopropanol/NADP⁺ | >99 (conversion) | >99 | (S) | acs.org |
| 2-Chloro-1-(3,4-difluorophenyl)ethanone | ChKRED20 | Isopropanol/NAD⁺ | >99 (conversion) | >99 | (S) | researchgate.net |
| 2-Chloro-1-phenylethanone | Chiral Lactam Alcohol derived Oxazaborolidine | BH₃·THF | 95 | 91 | (S) | nih.gov |
Development of Novel Synthetic Routes to Crucial Precursors
One area of investigation is the development of new chiral ligands for transition-metal-catalyzed asymmetric reductions. researchgate.net The modular nature of many ligand scaffolds allows for fine-tuning of steric and electronic properties to optimize enantioselectivity for specific substrates.
Furthermore, the application of flow chemistry is being explored to improve the safety and efficiency of reactions involving hazardous reagents or intermediates. alfa-chemistry.com Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities.
The discovery and engineering of novel ketoreductases with tailored substrate specificities and enhanced stability are also at the forefront of research. almacgroup.comacs.orgresearchgate.net Genome mining and directed evolution techniques are being used to identify and optimize enzymes for the production of specific chiral chlorohydrins.
Exploration of Biological Activity Mechanisms Associated with S 3 1 Hydroxy 2 Chloroethyl Pyridine
Computational Studies on Molecular Interactions with Biomolecules (e.g., Protein Docking, Ligand-Receptor Simulations)
Computational methods such as molecular docking and ligand-receptor simulations are powerful tools for predicting and analyzing the binding of small molecules to biological targets like proteins and nucleic acids. These simulations can elucidate potential binding modes, interaction energies, and the specific amino acid residues involved in forming a stable complex, thereby guiding mechanistic hypotheses.
For (S)-3-(1-hydroxy-2-chloroethyl)-pyridine, several types of non-covalent interactions with a protein active site can be hypothesized based on its structure:
Hydrogen Bonding: The hydroxyl (-OH) group is a classic hydrogen bond donor and acceptor. The nitrogen atom in the pyridine (B92270) ring can also act as a hydrogen bond acceptor.
Halogen Bonding: The chlorine atom can participate in halogen bonds, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which is increasingly recognized for its importance in ligand-protein binding.
Pi-Interactions: The aromatic pyridine ring can engage in π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) or cation-π interactions with positively charged residues (e.g., Lysine, Arginine).
Studies on related pyridine derivatives have demonstrated their capacity to bind to various enzymes. For instance, molecular docking has shown that 3-chloropyridine (B48278) moieties can specifically bind within the S1 pocket of the SARS-CoV Mpro, a key viral enzyme. Similarly, other pyridine derivatives have been docked into the active sites of targets like dihydrofolate reductase and telomerase, revealing key interactions that contribute to their inhibitory activity.
A hypothetical docking of this compound into an enzyme active site would likely involve the hydroxyl and pyridine nitrogen forming critical hydrogen bonds with polar residues or backbone atoms, while the pyridine ring orients to establish favorable stacking interactions. The chloroethyl group could occupy a hydrophobic pocket, with the chlorine atom potentially forming a halogen bond to a backbone carbonyl oxygen.
Table 1: Potential Molecular Interactions of this compound with Biomolecular Targets
| Structural Feature of Compound | Potential Interaction Type | Potential Interacting Partner (Amino Acid Residue) |
| Pyridine Ring Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Asparagine, Glutamine |
| Pyridine Ring | π-π Stacking, Cation-π | Phenylalanine, Tyrosine, Tryptophan, Histidine, Lysine, Arginine |
| (S)-hydroxyl group | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Serine, Threonine, Histidine |
| Chloroethyl group | Hydrophobic Interaction | Leucine, Isoleucine, Valine, Alanine |
| Chlorine Atom | Halogen Bond | Backbone Carbonyl Oxygen, Aspartate, Glutamate |
Enzymatic Transformations and Biocatalysis Studies Involving the Compound
The metabolic fate of a compound is often determined by enzymatic transformations. The structure of this compound suggests it could be a substrate for several classes of enzymes. Biocatalysis studies, which use enzymes or whole cells to perform chemical transformations, can provide insight into these potential pathways.
Oxidoreductases: The secondary alcohol in the compound could be a target for alcohol dehydrogenases, leading to its oxidation to the corresponding ketone, 3-(2-chloroacetyl)pyridine. Conversely, the ketone could be a substrate for a reductase that stereoselectively produces the (S)- or (R)-alcohol. Furthermore, studies have shown that bacterial oxidoreductases can regioselectively hydroxylate pyridine rings, typically at the carbon atom adjacent to the ring nitrogen. This suggests that the pyridine ring of the title compound could potentially undergo further enzymatic hydroxylation.
Transferases: The hydroxyl group is a potential site for conjugation reactions catalyzed by transferase enzymes, such as glucuronosyltransferases (UGTs) or sulfotransferases (SULTs). These reactions would attach a polar group (glucuronic acid or sulfate), typically to facilitate excretion.
Glutathione (B108866) S-Transferases (GSTs): The chloroethyl group is a potential electrophilic site. GSTs could catalyze the nucleophilic attack of glutathione on the carbon bearing the chlorine atom, leading to a glutathione conjugate. This is a common detoxification pathway for compounds containing alkyl halides.
Table 2: Hypothetical Enzymatic Transformations of this compound
| Enzyme Class | Potential Transformation | Product |
| Alcohol Dehydrogenase | Oxidation of secondary alcohol | 3-(2-Chloroacetyl)pyridine |
| Pyridine Oxidoreductase | Hydroxylation of pyridine ring | (S)-3-(1-hydroxy-2-chloroethyl)-2-hydroxypyridine |
| Glucuronosyltransferase (UGT) | Glucuronidation of hydroxyl group | (S)-1-(pyridin-3-yl)-2-chloroethyl glucuronide |
| Glutathione S-Transferase (GST) | Glutathione conjugation | S-((S)-2-hydroxy-2-(pyridin-3-yl)ethyl)glutathione |
Mechanistic Hypotheses for Molecular-Level Biological Actions
Based on its structural features and potential interactions, several mechanistic hypotheses for the biological activity of this compound can be proposed.
Competitive Enzyme Inhibition: The compound may act as a competitive inhibitor of a specific enzyme. As suggested by computational studies, it could bind reversibly to the enzyme's active site, competing with the natural substrate. The binding would be stabilized by a combination of hydrogen bonds, halogen bonds, and hydrophobic interactions. The diverse biological activities reported for pyridine derivatives, including antimicrobial and anticancer effects, often stem from the inhibition of crucial enzymes in pathogens or cancer cells.
Covalent Inactivation (Irreversible Inhibition): The chloroethyl group introduces the potential for covalent bond formation with the target protein. This group can act as an alkylating agent, especially if it is susceptible to intramolecular cyclization to form a reactive aziridinium-like intermediate or direct nucleophilic substitution. A nucleophilic amino acid residue (e.g., Cysteine, Histidine, Lysine) in the active site of a target enzyme could attack the carbon atom bearing the chlorine, leading to the formation of a permanent covalent bond and irreversible inactivation of the enzyme. This mechanism is common for many anticancer and antimicrobial agents.
Prodrug Activity: The compound could be a prodrug that is metabolically activated to the ultimate bioactive molecule. For example, enzymatic oxidation of the alcohol to the more reactive α-chloroketone could enhance its electrophilicity and ability to alkylate a target biomolecule.
Structure-Mechanism Relationship Investigations for Bio-Relevance at the Molecular Level
Understanding the relationship between a molecule's structure and its biological mechanism is fundamental to drug design. For this compound, each component of its structure is critical.
The Pyridine Ring: This unit acts as a scaffold, positioning the functional groups in a specific orientation for optimal interaction with a biological target. Its aromaticity allows for π-stacking interactions, and the nitrogen atom's ability to act as a hydrogen bond acceptor is crucial for anchoring the molecule in a binding pocket.
The (S)-Stereocenter: The specific stereochemistry at the hydroxyl-bearing carbon is likely critical for biological activity. Biological macromolecules, being chiral themselves, often exhibit high stereoselectivity. The (S)-configuration will present the hydroxyl group and the chloroethyl group in a precise three-dimensional arrangement. A change to the (R)-configuration would alter this arrangement and could lead to a significant loss of binding affinity and activity, as the key interacting groups would no longer be correctly positioned to engage with their counterparts on the target protein.
The Hydroxyl Group: As a potent hydrogen bond donor and acceptor, this group is likely a key determinant of binding specificity and affinity. Structure-activity relationship (SAR) studies of other bioactive pyridines have shown that the presence and position of hydroxyl groups can dramatically enhance biological activity.
The Chloroethyl Moiety: This group's role could be twofold. It can participate in hydrophobic or halogen bonding interactions in the case of reversible binding. Alternatively, it can serve as a reactive handle for covalent modification of the target, conferring irreversible inhibition. SAR studies on other compounds show that halogen atoms can significantly modulate activity; however, their presence can sometimes lead to lower activity compared to other substituents.
Investigating these structure-mechanism relationships would involve synthesizing and testing analogs. For example, comparing the activity of the (S)- and (R)-enantiomers would confirm the importance of stereochemistry. Replacing the chloro group with other halogens (F, Br, I) or a hydrogen atom would elucidate the role of the halogen in binding or reactivity. Esterifying or removing the hydroxyl group would clarify its contribution to the molecule's activity.
Future Research Directions and Emerging Opportunities
Development of Next-Generation Asymmetric Synthetic Methodologies
The efficient and stereoselective synthesis of (S)-3-(1-hydroxy-2-chloroethyl)-pyridine is paramount for its future applications. While classical methods for halohydrin synthesis exist, next-generation asymmetric synthetic methodologies promise to deliver this and related chiral building blocks with higher efficiency, selectivity, and sustainability.
Future research should focus on the development of novel catalytic asymmetric methods for the synthesis of chiral pyridine (B92270) derivatives. tandfonline.com The catalytic asymmetric reduction of corresponding α-haloketones is a promising avenue. For instance, iridium-catalyzed asymmetric hydrogenation using dynamic kinetic resolution has been shown to be highly effective for producing enantioenriched vicinal halohydrins with excellent diastereoselectivities and enantioselectivities. researchgate.net The development of bespoke chiral ligands and catalysts tailored for pyridyl α-haloketones could significantly improve the synthesis of the target molecule.
Another key area is the exploration of asymmetric halogenation of olefins. masterorganicchemistry.com While challenging, the development of catalytic and enantioselective halohydroxylation reactions on vinylpyridines would provide a direct and atom-economical route to the desired product. This could involve the use of novel chiral catalysts that can control the stereochemical outcome of the halonium ion formation and subsequent nucleophilic attack by water. chemistrysteps.com
Furthermore, enzymatic approaches offer a green and highly selective alternative. nih.gov The use of engineered halohydrin dehalogenases or other enzymes could be explored for the kinetic resolution of racemic 3-(1-hydroxy-2-chloroethyl)-pyridine or for the direct asymmetric synthesis from a suitable precursor.
| Methodology | Potential Advantages | Key Research Focus |
| Catalytic Asymmetric Hydrogenation | High yields, excellent diastereo- and enantioselectivity. researchgate.net | Development of specific catalysts for pyridyl α-haloketones. |
| Asymmetric Halohydroxylation | Atom-economical, direct synthesis. | Design of chiral catalysts for stereocontrol. masterorganicchemistry.com |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme screening and engineering for specific substrate recognition. |
Exploration of Novel Derivatization Pathways and Chemical Space
The functional groups present in this compound—the hydroxyl group, the chloro group, and the pyridine ring—offer multiple handles for derivatization, enabling the exploration of a vast and diverse chemical space.
The hydroxyl group can be a site for esterification, etherification, or conversion to other functional groups, allowing for the modulation of the molecule's physicochemical properties. The chloro group is a versatile leaving group, susceptible to nucleophilic substitution by a wide range of nucleophiles, including amines, thiols, and azides. This opens up pathways to novel libraries of compounds with potentially interesting biological activities.
Furthermore, the pyridine ring itself can be functionalized. Recent advances in C-H functionalization of pyridines offer powerful tools for late-stage modification. nih.govnih.gov Methodologies for meta- and para-selective functionalization could be applied to introduce additional substituents on the pyridine ring, further expanding the accessible chemical space. nih.govnih.gov This approach allows for the synthesis of derivatives that would be difficult to access through traditional methods.
The exploration of this expanded chemical space can be guided by computational methods. Evolutionary algorithms and other computational tools can be employed to explore the vast number of potential derivatives and identify those with promising properties for specific applications, such as in materials science or medicinal chemistry. researchgate.net
| Derivatization Site | Potential Reactions | Outcome |
| Hydroxyl Group | Esterification, Etherification | Modulation of polarity, solubility, and biological activity. |
| Chloro Group | Nucleophilic Substitution | Introduction of diverse functional groups (amines, thiols, azides, etc.). |
| Pyridine Ring | C-H Functionalization nih.govnih.gov | Introduction of substituents at various positions for fine-tuning of properties. |
Integration of Advanced Computational and Experimental Techniques for Deeper Mechanistic Understanding
A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing existing methods and developing new ones. The integration of advanced computational and experimental techniques will be instrumental in achieving this.
Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate transition state energies, and predict the stereochemical outcomes of asymmetric reactions. researchgate.netresearchgate.nettandfonline.com For instance, DFT studies can help in understanding the origin of enantioselectivity in catalytic asymmetric syntheses by elucidating the interactions between the substrate, catalyst, and reagents. researchgate.net This can guide the rational design of more efficient and selective catalysts.
Experimental techniques such as in-situ reaction monitoring using spectroscopy (e.g., NMR, IR) can provide real-time information on reaction kinetics and the formation of intermediates. The combination of these experimental data with computational models can provide a detailed and comprehensive picture of the reaction mechanism. Circular dichroism spectroscopy can be a valuable tool for studying the solution structure of the chiral molecule and its interactions with other chiral entities. acs.org
A deeper mechanistic understanding will not only facilitate the development of more efficient synthetic routes but also provide insights into the reactivity and potential applications of the target molecule and its derivatives.
| Technique | Application | Insights Gained |
| Density Functional Theory (DFT) | Modeling reaction pathways, transition states, and catalyst-substrate interactions. researchgate.nettandfonline.com | Origin of stereoselectivity, prediction of reactivity, catalyst design. |
| In-situ Spectroscopy (NMR, IR) | Real-time monitoring of reaction progress and intermediates. | Reaction kinetics, identification of transient species. |
| Circular Dichroism (CD) | Analysis of solution-state conformation and chiral recognition. acs.org | Understanding stereochemical interactions. |
Investigation of New Bio-Related Molecular Mechanisms and Applications (theoretical and mechanistic focus)
The pyridine scaffold is a well-established pharmacophore found in numerous drugs and biologically active compounds. nih.gov The unique combination of functional groups in this compound makes it an intriguing candidate for theoretical and mechanistic investigations into new bio-related applications, particularly as an enzyme inhibitor or a covalent binder. researchgate.net
Molecular modeling and docking studies can be used to theoretically screen for potential biological targets. tandfonline.comnih.gov The chiral center, the hydroxyl group, and the pyridine nitrogen can all participate in specific interactions with the active sites of enzymes. The chloroethyl group introduces the potential for covalent modification of biological targets, which can lead to irreversible inhibition and prolonged therapeutic effects. acs.org
Theoretical studies can explore the binding modes of this compound and its derivatives with various enzymes, such as kinases, proteases, or transferases, which are often implicated in disease. nih.gov These studies can elucidate the key molecular interactions responsible for binding and inhibition, providing a rational basis for the design of more potent and selective inhibitors. For example, understanding the structure-activity relationship of pyridine derivatives as enzyme inhibitors can guide the design of new therapeutic agents. researchgate.netnih.gov
Furthermore, mechanistic studies on how the molecule or its derivatives interact with biological systems at a molecular level are crucial. This could involve investigating its potential to induce oxidative stress, interact with cellular membranes, or modulate signaling pathways. nih.gov The integration of computational predictions with future experimental validation will be key to unlocking the therapeutic potential of this chemical entity.
| Research Area | Theoretical Approach | Potential Application |
| Enzyme Inhibition | Molecular Docking, Molecular Dynamics Simulations. tandfonline.comnih.gov | Design of selective inhibitors for therapeutic targets (e.g., kinases, proteases). nih.gov |
| Covalent Modification | Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations. | Development of irreversible inhibitors with long-lasting effects. acs.org |
| Structure-Activity Relationship (SAR) | Computational Chemistry, QSAR modeling. nih.gov | Rational design of more potent and specific bioactive molecules. |
Q & A
Q. What synthetic strategies are employed to prepare (S)-3-(1-hydroxy-2-chloroethyl)-pyridine?
The synthesis typically involves sequential functionalization of the pyridine ring. A chloroethyl group can be introduced via nucleophilic substitution (e.g., reacting 3-pyridylmagnesium bromide with 1,2-dichloroethane), followed by stereoselective hydroxylation using catalytic asymmetric methods (e.g., Sharpless epoxidation adapted for secondary alcohols). Chiral resolution via chiral HPLC or enzymatic kinetic resolution may be required to isolate the S-enantiomer . Characterization includes H/C NMR to confirm regiochemistry and enantiomeric excess (e.g., chiral shift reagents) .
Q. How is the enantiomeric purity of this compound validated?
Enantiomeric purity is assessed using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) under isocratic conditions. Polarimetry or circular dichroism (CD) can corroborate optical activity, with comparisons to known standards. X-ray crystallography may resolve absolute configuration if single crystals are obtainable .
Q. What spectroscopic techniques are critical for characterizing hydroxyl and chloro substituents in this compound?
- Hydroxyl group : FT-IR (broad O-H stretch ~3200–3600 cm) and H NMR (δ 1.5–5.0 ppm, exchangeable with DO) .
- Chloroethyl group : Cl NMR or high-resolution mass spectrometry (HRMS) to confirm isotopic patterns. XPS can validate chlorine’s electronic environment .
Advanced Research Questions
Q. How can conflicting reactivity data for this compound in nucleophilic substitution reactions be resolved?
Contradictions often arise from solvent polarity, temperature, or competing elimination pathways. Systematic kinetic studies under controlled conditions (e.g., varying solvents [DMF vs. THF], bases [KCO vs. DBU]) can isolate contributing factors. Computational modeling (DFT) of transition states may explain stereoelectronic effects .
Q. What strategies mitigate racemization during derivatization of the S-enantiomer?
Racemization risks increase under acidic/basic conditions. Use mild, non-ionic conditions (e.g., enzymatic acylation with lipases) or low-temperature reactions. Monitor enantiopurity intermittently via chiral HPLC .
Q. How does the hydroxyl group’s hydrogen-bonding capability influence this compound’s coordination chemistry?
The hydroxyl group can act as a ligand in metal complexes, altering redox properties. Compare UV-Vis and EPR spectra of Cu(II) or Fe(III) complexes with/without the hydroxyl group. Structural studies (X-ray) reveal binding modes and stability .
Q. What role does steric hindrance from the chloroethyl group play in biological activity?
Molecular docking simulations (e.g., AutoDock Vina) can assess interactions with target proteins (e.g., kinases). Compare IC values of the S-enantiomer vs. analogs with bulkier substituents to delineate steric effects .
Methodological Considerations
Q. How to optimize reaction conditions for large-scale synthesis without compromising stereochemical integrity?
Use flow chemistry to maintain precise temperature/pH control. Continuous inline monitoring (Raman spectroscopy) ensures real-time adjustment of reaction parameters. Scalable chiral catalysts (e.g., immobilized Ru-BINAP complexes) improve efficiency .
Q. What safety protocols are essential when handling this compound?
- Chloroethyl group : Avoid inhalation/contact; use fume hoods and nitrile gloves.
- Hydroxyl group : Hygroscopicity may require anhydrous storage. Reference safety data for structurally similar chloropyridines (e.g., respiratory protection per OSHA guidelines) .
Data Interpretation and Validation
Q. How to address discrepancies in reported spectroscopic data for this compound?
Cross-validate with orthogonal methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
